1-{1-[(3,5-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Description
1-{1-[(3,5-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Properties
IUPAC Name |
1-[1-(3,5-dimethylanilino)-1-oxobutan-2-yl]-N-(3,5-dimethylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-6-22(24(30)26-20-13-17(4)10-18(5)14-20)28-8-7-21(27-28)23(29)25-19-11-15(2)9-16(3)12-19/h7-14,22H,6H2,1-5H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELLOXYROBLQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC(=C1)C)C)N2C=CC(=N2)C(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[(3,5-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the dimethylanilino group: This step involves the reaction of the pyrazole intermediate with 3,5-dimethylaniline under appropriate conditions.
Attachment of the carbonyl propyl group: This can be done through acylation reactions using suitable acylating agents.
Final coupling: The final step involves the coupling of the dimethylphenyl group to the pyrazole ring, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{1-[(3,5-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[(3,5-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-{1-[(3,5-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-{1-[(3,5-DIMETHYLANILINO)CARBONYL]PROPYL}-N~3~-(3,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
2-((3,5-DIMETHYLANILINO)CARBONYL)BENZOIC ACID: This compound shares the dimethylanilino group but has a different core structure, leading to different chemical and biological properties.
3(5)-Substituted Pyrazoles: These compounds have similar pyrazole cores but different substituents, which can affect their reactivity and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
